beta-Aspartylalanine

描述

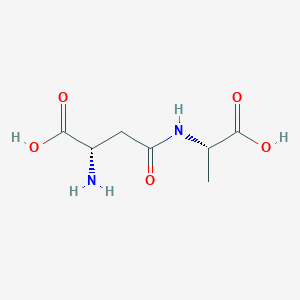

Beta-Aspartylalanine: is a dipeptide composed of aspartic acid and alanine. It is known for its role as a substrate for beta-aspartyl peptidase, an enzyme that catalyzes the hydrolysis of beta-aspartyl peptides . This compound is often used in biochemical research to measure the activity of beta-aspartyl peptidase in various biological samples .

准备方法

Synthetic Routes and Reaction Conditions: Beta-Aspartylalanine can be synthesized through chemical and biological methods. The chemical synthesis involves the coupling of aspartic acid and alanine under specific conditions. One common method is the use of carbodiimide-mediated coupling, where a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) is used to activate the carboxyl group of aspartic acid, facilitating its reaction with the amino group of alanine .

Industrial Production Methods: In industrial settings, this compound can be produced using whole-cell biocatalysis. This method involves the use of genetically engineered microorganisms that express enzymes capable of catalyzing the formation of this compound from precursor molecules. For example, co-expressing two different subtypes of L-aspartate-alpha-decarboxylase in a bacterial system has been shown to enhance the production of beta-alanine, a precursor to this compound .

化学反应分析

Types of Reactions: Beta-Aspartylalanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed by beta-aspartyl peptidase, resulting in the formation of aspartic acid and alanine.

Oxidation: Under oxidative conditions, this compound can undergo oxidation reactions, although specific reagents and conditions for these reactions are less commonly documented.

Substitution: Substitution reactions involving this compound typically require specific catalysts or reagents to facilitate the exchange of functional groups.

Major Products: The primary products of hydrolysis are aspartic acid and alanine . Other reactions may yield various derivatives depending on the reagents and conditions used.

科学研究应用

Biochemical Studies

β-Asp-Ala is utilized as a model compound in peptide synthesis and studies of peptide bond formation. Its unique structure allows researchers to investigate the dynamics of peptide interactions and stability under various conditions.

Key Findings:

- β-Asp-Ala enhances synaptic transmission in neuronal studies, indicating its potential role in neural function and neurotransmission mechanisms.

- It serves as a substrate for the enzyme β-aspartyl peptidase, facilitating research into enzymatic reactions involving dipeptides.

Pharmacological Potential

Research is ongoing to explore the therapeutic applications of β-Asp-Ala in treating neurological disorders. Its presence in the brain suggests a possible involvement in cognitive functions and neuroprotection.

Case Study:

- A study identified β-Asp-Ala in rat brain extracts at a concentration of 4.0 ± 0.4 μM, suggesting its relevance in neurotransmission and potential implications for conditions such as Alzheimer's disease .

Food Industry Applications

β-Asp-Ala is being studied for its use as a food additive to enhance flavor profiles and nutritional value. Its properties may contribute to improved taste and health benefits in food products.

Applications:

- As a flavor enhancer, it can be utilized in various food formulations to improve palatability without adding significant calories .

Data Table: Comparative Analysis of β-Asp-Ala with Similar Compounds

| Compound Name | Composition | Key Application Area |

|---|---|---|

| β-Aspartylalanine | Aspartic acid + Alanine | Neurotransmission studies |

| Aspartylphenylalanine | Aspartic acid + Phenylalanine | Sweetener in food products |

| Aspartylserine | Aspartic acid + Serine | Potential neuroprotective agent |

Industrial Applications

β-Asp-Ala is also being explored for its potential use in industrial applications such as the production of artificial sweeteners and other food additives. The compound's structural properties make it suitable for developing new flavoring agents.

Market Insights:

作用机制

Beta-Aspartylalanine exerts its effects primarily through its role as a substrate for beta-aspartyl peptidase. The enzyme catalyzes the hydrolysis of this compound, resulting in the release of aspartic acid and alanine . This reaction is crucial for the metabolism and regulation of beta-aspartyl peptides in biological systems.

相似化合物的比较

Alpha-Aspartylalanine: Similar to beta-aspartylalanine but differs in the position of the peptide bond.

Beta-Aspartylglycine: Another beta-aspartyl peptide with glycine instead of alanine.

Gamma-Glutamylalanine: A dipeptide composed of glutamic acid and alanine, differing in the amino acid composition.

Uniqueness: this compound is unique due to its specific role as a substrate for beta-aspartyl peptidase, which distinguishes it from other dipeptides that may not interact with this enzyme .

生物活性

β-Aspartylalanine (β-Asp-Ala) is a dipeptide composed of aspartic acid and alanine, notable for its role as a substrate for β-aspartyl peptidase. This compound has garnered attention in biochemical research due to its potential implications in various biological processes, including enzymatic activity measurement and neurobiological functions.

- Molecular Formula : C7H12N2O5

- Molecular Weight : 204.18 g/mol

- CAS Number : 13110-25-3

| Property | Value |

|---|---|

| Molecular Weight | 204.18 |

| Formula | C7H12N2O5 |

| CAS Number | 13110-25-3 |

| Storage Conditions | -20°C (powder), -80°C (in solvent) |

Biological Activity

β-Aspartylalanine serves primarily as a substrate for β-aspartyl peptidase, an enzyme involved in the hydrolysis of peptide bonds. Its activity can be quantitatively measured in biological samples, such as fecal supernatants, making it a valuable tool in clinical and research settings to assess enzyme activity related to metabolic disorders.

Enzymatic Role

The compound is utilized to measure β-aspartyl peptidase activity, which has implications in understanding various physiological and pathological conditions. For instance, alterations in enzyme activity can be indicative of gastrointestinal health or metabolic dysfunctions .

Study on Enzyme Activity Measurement

A study conducted by van der Leij et al. employed high-performance liquid chromatography (HPLC) to determine β-aspartyl peptidase activity in human feces using β-Asp-Ala as a substrate. The study highlighted the importance of this measurement in diagnosing gastrointestinal disorders, showcasing how variations in enzyme levels can correlate with specific health conditions .

Neurobiological Implications

Research has indicated that dipeptides like β-Asp-Ala may influence neuronal signaling pathways. A study exploring the effects of various amino acids on neuronal function suggested that β-Asp-Ala could play a role in modulating neurotransmitter release and synaptic plasticity, potentially impacting cognitive functions .

The biological mechanisms through which β-Asp-Ala exerts its effects are still being elucidated. It is hypothesized that its interaction with specific receptors or enzymes may influence cellular signaling pathways involved in metabolism, immune response, and neuroprotection.

- Neuronal Signaling : Potential modulation of neurotransmitter systems.

- Metabolic Regulation : Involvement in enzymatic pathways affecting metabolic homeostasis.

- Immune Function : Possible roles in inflammation and immune responses.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with β-aspartylalanine. Investigations into its pharmacological potential could reveal therapeutic applications, particularly in neurodegenerative diseases or metabolic disorders.

属性

IUPAC Name |

(2S)-2-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3(6(11)12)9-5(10)2-4(8)7(13)14/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSVRKCVNFIICJ-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156895 | |

| Record name | beta-Aspartylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13110-25-3 | |

| Record name | beta-Aspartylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Aspartylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。